2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
Overview
Description
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a chemical compound with the empirical formula C12H11N3O5 and a molecular weight of 277.24 g/mol . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an acrylamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound belongs to a class of molecules known as “caged” probes . These molecules are designed to be biologically inactive until UV light-mediated photolysis releases a natural product . This allows for high spatial and temporal control over the release of biologically active products .
Biochemical Pathways
Given its classification as a caged probe, it can be inferred that the compound may be involved in a variety of biochemical pathways depending on the nature of the biologically active product released upon photolysis .
Pharmacokinetics
It is known that the chemical caging process may confer membrane permeability on the caged ligand , which could potentially impact the compound’s bioavailability.
Result of Action
The effects would likely depend on the nature of the biologically active product released upon photolysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. For instance, the presence of UV light is necessary for the photolysis of the compound and the subsequent release of the biologically active product . Additionally, the compound is less stable in solution and on silica gel than in solid form .
Preparation Methods
The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with cyanoacetamide in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide can be compared to other similar compounds, such as:
2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)acrylamide: Similar structure but different substitution pattern on the phenyl ring.
2-Cyano-3-(4-methoxy-2-nitrophenyl)acrylamide: Lacks one methoxy group compared to the target compound.
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate: An ester analog of the target compound.
Biological Activity
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on its antibacterial, antifungal, and anticancer properties. The synthesis, structure-activity relationship (SAR), and case studies related to this compound will also be discussed.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyano group and a nitrophenyl moiety, which are significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2-cyanoacrylamide derivatives. For instance, various derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 3.125 to 100 mg/mL against pathogens like E. coli and B. subtilis .
Table 1: Antibacterial Activity of 2-Cyanoacrylamide Derivatives
Compound | Pathogen | MIC (mg/mL) |
---|---|---|
Compound A | E. coli | 0.0195 |
Compound B | B. mycoides | 0.0048 |
Compound C | C. albicans | 0.039 |
Antifungal Activity
The antifungal activity of the compound has also been investigated, with several derivatives demonstrating effectiveness against fungi such as Candida albicans. The MIC values for these compounds ranged from 16.69 to 78.23 µM .
Table 2: Antifungal Activity of Selected Compounds
Compound | Fungal Strain | MIC (µM) |
---|---|---|
Compound D | C. albicans | 16.69 |
Compound E | Fusarium oxysporum | 56.74 |
Anticancer Activity
The anticancer potential of 2-cyanoacrylamide derivatives has been explored in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Some compounds exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating significant growth inhibition .
Table 3: Anticancer Activity of Selected Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound F | MDA-MB-231 | 7.84 |
Compound G | HepG2 | 4.98 |
Study on Antibacterial Properties
In a comprehensive study examining the antibacterial effects of various acrylamide derivatives, it was found that the presence of electron-donating groups significantly enhanced antibacterial activity against E. coli and S. aureus. The study concluded that modifications to the phenyl ring could lead to improved efficacy against resistant strains .
Study on Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms of compounds similar to this compound demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly . This study provides insights into how structural modifications can influence biological outcomes.
Properties
IUPAC Name |
(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16)/b8-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNQUBSIXWOQB-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55801-65-5 | |
Record name | ALPHA-CYANO-4,5-DIMETHOXY-2-NITROCINNAMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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